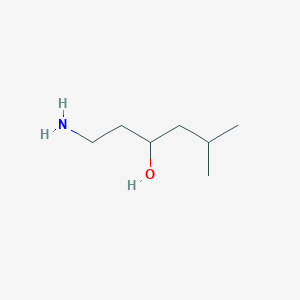
1-Amino-5-methylhexan-3-ol
Übersicht
Beschreibung
1-Amino-5-methylhexan-3-ol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Amino-5-methylhexan-3-ol, with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol, is a chiral β-amino alcohol that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms, which facilitates its interaction with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C7H17NO
- Molecular Weight : 131.22 g/mol
- Purity : Typically around 95% in research applications
The biological activity of this compound primarily involves its role as a precursor in the synthesis of biologically active compounds. As a chiral β-amino alcohol, it can engage in hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanisms depend on the specific applications and contexts in which the compound is used.
Applications in Research
This compound has been utilized in several research areas:
- Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly chiral drugs.
- Biological Studies : Its unique structure allows for exploration in studies related to enzyme interactions and receptor binding.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to or derived from this compound:
- Monoamine Oxidase Inhibition : A study indicated that structurally related compounds exhibited monoamine oxidase (MAO) inhibitory activity, suggesting potential applications in treating neurological disorders .
- Chiral Drug Synthesis : Research highlighted the use of this compound as a chiral building block, emphasizing its importance in synthesizing complex organic molecules with specific stereochemistry .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Chiral β-amino alcohol | Precursor for pharmaceuticals |
| 1-Amino-4-methylpentan-3-ol | Similar structure with different methyl placement | Used in drug synthesis |
| 1-Amino-2-methylpropan-2-ol | Shorter chain length | Investigated for enzyme interactions |
Eigenschaften
IUPAC Name |
1-amino-5-methylhexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)5-7(9)3-4-8/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHIFKVZTYTSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















